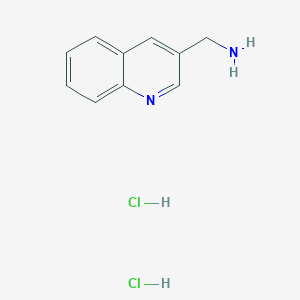

Quinolin-3-ylmethanamine dihydrochloride

Description

Quinolin-3-ylmethanamine dihydrochloride (CAS 31842-22-5) is a quinoline derivative featuring an aminomethyl group at the 3-position of the quinoline ring, with two hydrochloric acid molecules forming its dihydrochloride salt. This compound is notable for its high purity (97%) in commercial supplies, as noted in chemical catalogs . The dihydrochloride form enhances solubility in aqueous systems, a critical factor in drug formulation .

Properties

IUPAC Name |

quinolin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h1-5,7H,6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNVIZRWSRIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672587 | |

| Record name | 1-(Quinolin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31842-22-5 | |

| Record name | 1-(Quinolin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinolin-3-ylmethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution on 2-Chloroquinoline-3-Formyl Derivatives

Quinoline derivatives substituted at the 2-position with chlorine and at the 3-position with formyl groups can undergo nucleophilic substitution with amines to introduce the methanamine group.

- Method: Reaction of 2-chloro-3-formylquinolines with amines (e.g., thiomorpholine) in ethanol with potassium carbonate as base.

- Conditions: Heating under reflux or microwave irradiation enhances yield and rate.

- Outcome: Formation of 2-substituted quinoline-3-carbaldehydes, which can be further converted to methanamine derivatives.

- Significance: Microwave-assisted synthesis improves efficiency and yield, providing a practical route to functionalized quinolines.

| Parameter | Details |

|---|---|

| Substrate | 2-Chloro-3-formylquinoline |

| Nucleophile | Amines (e.g., thiomorpholine) |

| Solvent | Ethanol |

| Base | Anhydrous potassium carbonate |

| Heating method | Reflux or microwave irradiation |

| Reaction time | Variable (minutes to hours) |

| Yield | High (optimized under microwave) |

Preparation of Quinolin-3-ylmethanamine Dihydrochloride Salt

The final step involves converting the free base quinolin-3-ylmethanamine into its dihydrochloride salt to enhance stability and solubility.

- Method: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).

- Conditions: Controlled cooling and stirring to induce crystallization of the dihydrochloride salt.

- Outcome: Isolation of pure this compound as a solid.

- Significance: Salt formation is crucial for pharmaceutical formulation and handling.

| Parameter | Details |

|---|---|

| Free base | Quinolin-3-ylmethanamine |

| Acid | Hydrochloric acid (HCl) |

| Solvent | Ethanol or methanol |

| Temperature | Cooling to 0–10 °C during crystallization |

| Stirring | Continuous during acid addition and cooling |

| Product form | Dihydrochloride salt (solid) |

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolin-3-ylmethanone.

Reduction: It can be reduced to form quinolin-3-ylmethanol.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include quinolin-3-ylmethanone, quinolin-3-ylmethanol, and various substituted derivatives of this compound .

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

Quinolin-3-ylmethanamine dihydrochloride is primarily utilized as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance therapeutic efficacy.

Case Study: Neurological Disorders

Research indicates that derivatives of quinoline compounds exhibit activity against neurodegenerative diseases. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease .

Biological Research

Receptor Interactions and Enzyme Activities

This compound is employed in biological studies to investigate interactions with various receptors and enzymes. Its ability to modulate enzyme activity makes it a valuable tool in drug discovery.

Case Study: Antimicrobial Activity

A study evaluated quinoline derivatives, including this compound, against resistant bacterial strains such as MRSA. Results demonstrated significant antimicrobial efficacy, suggesting potential for developing new antibiotics .

Analytical Chemistry

Reagent in Analytical Methods

this compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other substances within complex mixtures.

| Application | Methodology | Outcome |

|---|---|---|

| Detection of Amines | High-Performance Liquid Chromatography (HPLC) | Effective separation and analysis |

| Quantification of Drugs | Spectrophotometry | Accurate concentration measurements |

Material Science

Development of Novel Materials

The compound is explored for its potential in creating materials with specific electronic properties beneficial for electronics and nanotechnology applications.

Case Study: Electronic Properties

Research has indicated that quinoline derivatives can be incorporated into organic semiconductors, enhancing their conductivity and stability .

Chemical Synthesis

Intermediate in Organic Reactions

In organic synthesis, this compound acts as an intermediate, facilitating the construction of more complex molecules.

| Reaction Type | Example Reaction | Products Formed |

|---|---|---|

| Oxidation | Quinolin-3-ylmethanamine to quinolin-3-ylmethanone | Quinolin-3-ylmethanone |

| Reduction | Quinolin-3-ylmethanamine to quinolin-3-ylmethanol | Quinolin-3-ylmethanol |

Mechanism of Action

The mechanism of action of Quinolin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Positional Isomers of Quinolin-ylmethanamine Derivatives

The position of the aminomethyl group on the quinoline ring significantly influences physicochemical and biological properties. Key analogs include:

Key Findings :

- The 3-position isomer (target compound) exhibits optimal solubility and steric accessibility for drug-receptor interactions compared to 2- and 4-position analogs.

- Quinolin-2-ylmethanamine dihydrochloride shows the highest structural similarity (0.97) but may differ in pharmacokinetics due to electronic effects .

Substituted Quinoline Derivatives

Functional group substitutions modulate biological activity and stability:

Key Findings :

Comparison of Salt Forms: Hydrochloride vs. Dihydrochloride

Chemical and Functional Differences

| Property | Hydrochloride | Dihydrochloride |

|---|---|---|

| Acid Molecules per Base | 1 HCl | 2 HCl |

| Solubility | Moderate in water | High in water |

| Stability | pH-sensitive | Enhanced crystallinity |

This compound’s two HCl molecules improve aqueous solubility and stability compared to mono-hydrochloride salts like 4-Aminomethylquinoline hydrochloride (CAS 5632-13-3) .

Pharmacological Implications

- Dihydrochloride salts are preferred in injectable formulations due to rapid dissolution.

- Mono-hydrochloride salts (e.g., 4-Aminomethylquinoline hydrochloride) may require co-solvents for administration .

Research and Commercial Relevance

- Analytical Chemistry: Dihydrochloride salts of biogenic amines (e.g., putrescine, cadaverine) are standard references in HPLC analysis, highlighting the utility of this compound in method development .

- Drug Development: Structural analogs like (R)-3-Aminoquinuclidine dihydrochloride (CAS 123536-14-1) demonstrate the importance of stereochemistry in neurological targeting .

Biological Activity

Quinolin-3-ylmethanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12Cl2N2

- Molecular Weight : 233.12 g/mol

- CAS Number : 31842-22-5

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

This compound exerts its biological effects through several proposed mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, affecting cellular signaling pathways.

- DNA Interaction : Similar quinoline derivatives have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.

- Receptor Modulation : The compound might interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, against a range of bacterial strains. The results demonstrated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction via caspase activation |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G1 phase |

The compound's ability to trigger apoptosis through caspase activation indicates its potential as an anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of quinoline derivatives highlighted their effectiveness against resistant bacterial strains. This compound was among the compounds that showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Research : In a study focusing on breast cancer treatment, this compound demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving cell cycle disruption and apoptosis induction being elucidated through flow cytometry assays .

Future Directions

Given the encouraging results regarding the biological activity of this compound, further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.

- Mechanistic Studies : To clarify the pathways involved in its biological activities.

- Structural Modifications : To enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quinolin-3-ylmethanamine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reductive amination of quinoline-3-carbaldehyde using sodium cyanoborohydride or hydrogenation under acidic conditions. Reaction optimization includes adjusting pH (3.5–5.0) and temperature (40–60°C) to stabilize intermediates and minimize side products like N-alkylated derivatives. Chromatographic purification (e.g., silica gel with methanol/chloroform) followed by dihydrochloride salt formation in HCl/ethanol is standard .

- Key Data : For analogous quinoline derivatives, yields range from 65% to 85% under optimized conditions, with impurities (e.g., unreacted aldehyde) ≤2% after recrystallization .

Q. How does the dihydrochloride salt form enhance physicochemical properties compared to the free base or hydrochloride salt?

- Methodological Answer : Dihydrochloride salts improve aqueous solubility and stability due to stronger ionic interactions. Comparative studies (e.g., solubility assays in PBS at pH 7.4) show dihydrochloride forms exhibit 2–3× higher solubility than monohydrochloride counterparts. Stability under accelerated storage conditions (40°C/75% RH) is also superior, with <5% degradation over 6 months .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer : Use a combination of:

- HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities (limit: ≤0.5% per ICH guidelines).

- NMR (1H/13C in D2O) to confirm amine protonation and chloride counterion integration.

- Mass Spectrometry (ESI+) for molecular ion validation (e.g., [M+H]+ at m/z 189.1 for the free base) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during reductive amination?

- Methodological Answer : Byproduct formation (e.g., over-alkylation) is minimized by:

- Controlling stoichiometry : Use a 1.2:1 molar ratio of amine to aldehyde.

- pH modulation : Maintain pH 4.5–5.0 with acetic acid to favor imine formation.

- Catalyst screening : Test NaBH(OAc)₃ vs. Pd/C hydrogenation for selectivity (Pd/C reduces nitro groups if present, complicating purification) .

- Data Contradiction : Some studies report higher yields with NaBH(OAc)₃ (82%) vs. hydrogenation (75%), but residual borate salts may require additional washing steps .

Q. What strategies are effective for impurity profiling and quantification in batch-to-batch consistency studies?

- Methodological Answer : Implement orthogonal methods:

- LC-MS/MS for trace-level detection of synthetic intermediates (e.g., quinoline-3-carbaldehyde).

- Karl Fischer titration to monitor residual water (<1% w/w).

- ICP-OES for heavy metal contamination (e.g., Pd ≤10 ppm if hydrogenation is used) .

Q. How should researchers address contradictions in reported bioactivity data across in vitro assays?

- Methodological Answer : Standardize assay conditions per MIACARM guidelines:

- Cell line authentication (e.g., STR profiling for HeLa or HEK293).

- Control normalization : Use housekeeping genes (e.g., GAPDH) for qPCR or ATP quantification for viability assays.

- Data transparency : Report EC₅₀ values with 95% confidence intervals and solvent controls (e.g., DMSO ≤0.1% v/v) .

Q. What experimental designs are recommended for evaluating stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.